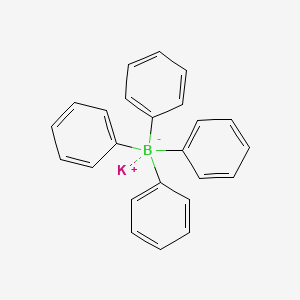

Potassium tetraphenylborate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

potassium;tetraphenylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.K/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMCUZQNCMYPCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BK | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3244-41-5 | |

| Record name | Potassium tetraphenylborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3244-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | potassium tetraphenylboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Solid-State Architecture of Potassium Tetraphenylborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium tetraphenylborate (B1193919) (K[B(C₆H₅)₄]), a compound of significant interest in analytical chemistry, organometallic chemistry, and materials science. Its unique properties, including low solubility in water for a potassium salt, are directly linked to its solid-state arrangement.[1] This document details the crystallographic parameters, the experimental methodology for its determination, and the intricate coordination environment of the potassium ion.

Crystal Structure and Coordination

Potassium tetraphenylborate crystallizes in the tetragonal system. The defining feature of its structure is the coordination of the potassium cation (K⁺) with the delocalized π-electrons of the phenyl rings from adjacent tetraphenylborate anions ([B(C₆H₅)₄]⁻).[2] Specifically, the K⁺ ion is coordinated with four benzene (B151609) rings originating from two neighboring tetraphenylborate molecules.[2] This interaction between a metal cation and the face of an aromatic ring is a classic example of a cation-π interaction. The compound adopts a polymeric structure in the solid state, forming columns of alternating K⁺ cations and [B(C₆H₅)₄]⁻ anions.[1][3] This stable, packed structure contributes to its notable insolubility in aqueous solutions.[1][4]

Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data, based on the foundational work of Hoffmann and Weiss (1974), are summarized in the table below.[2][5] The compound is isostructural with its rubidium and cesium analogues.[3][5]

| Parameter | Value |

| Empirical Formula | C₂₄H₂₀BK |

| Formula Weight | 358.32 g/mol |

| Crystal System | Tetragonal |

| Space Group | I42m (No. 121) |

| Unit Cell Dimensions | a = 11.221(13) Å |

| b = 11.221(13) Å | |

| c = 7.894(6) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Formula Units (Z) | 2 |

| B-C Bond Distance | 1.643(3) Å |

Data sourced from Hoffmann, K., and Weiss, E. (1974). J. Organometallic Chem. 67:221-228.[2][5]

Experimental Protocol: Single-Crystal X-Ray Diffraction

The determination of a crystal structure, such as that of this compound, follows a well-established workflow. While the specific instrumentation from the original 1974 study may be dated, the following protocol outlines the modern standardized methodology used for single-crystal X-ray diffraction.

3.1 Crystal Growth and Mounting High-quality single crystals of this compound are typically grown by slow evaporation or cooling of a saturated solution in an appropriate organic solvent, as it has very low solubility in water.[1][2] A suitable crystal, free of visible defects, is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

3.2 Data Collection X-ray diffraction data is collected using a modern single-crystal X-ray diffractometer.

-

Instrumentation : A diffractometer such as a Bruker AXS SMART APEX or similar is employed.[6]

-

X-ray Source : The instrument is typically equipped with a molybdenum (Mo) Kα radiation source (λ = 0.71073 Å) and a graphite (B72142) monochromator.[6]

-

Temperature : Data is often collected at a low temperature, such as 100 K or 293 K, to minimize thermal vibrations of the atoms, resulting in a more precise structure.[6]

-

Data Collection Strategy : The diffractometer collects a series of diffraction images (frames) by rotating the crystal in the X-ray beam. A typical strategy involves collecting frames over a range of ω and 2θ angles to ensure complete data coverage of the reciprocal space.[6]

3.3 Data Processing and Structure Solution The raw diffraction data is processed to yield the final crystal structure.

-

Integration and Scaling : The collected frames are integrated to determine the intensities of the individual Bragg reflections. These intensities are then scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution : The crystal structure is solved using direct methods or Patterson methods. This step determines the initial positions of the atoms in the unit cell. Software such as SHELXS is commonly used for this purpose.[6]

-

Structure Refinement : The initial atomic model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts the atomic positions, and their anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data. The refinement is complete when the R-factor (a measure of agreement) converges to a minimum value.[6] The final structural data is typically deposited in a crystallographic database and presented in a standard format like a Crystallographic Information File (CIF).[7]

Visualization of Experimental Workflow

The logical progression from a chemical sample to a solved crystal structure is a critical process in crystallography. The following diagram illustrates this workflow.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

References

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Tetraphenylborate

Introduction

Potassium tetraphenylborate (B1193919) (K[B(C₆H₅)₄]), often abbreviated as KTPB, is a colorless crystalline salt notable for being a rare example of a water-insoluble potassium salt.[1] This unique property is the foundation of its primary application as a highly effective precipitating agent for the quantitative determination of potassium ions (K⁺) in aqueous solutions.[2][3] First synthesized in the 1950s, the discovery of tetraphenylborate salts provided a significant advancement in analytical chemistry for the gravimetric and titrimetric analysis of potassium.[3][4] Beyond its use in analytical chemistry, KTPB and its parent sodium salt are utilized in organometallic chemistry, in the evaluation of soil fertility, and have been proposed for environmental remediation applications, such as the immobilization of radioactive cesium.[4] This guide provides a comprehensive overview of the synthesis, characterization, and key applications of potassium tetraphenylborate, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most common and straightforward synthesis of this compound is through a precipitation reaction. This involves the reaction of a soluble potassium salt, such as potassium chloride (KCl), with a solution of sodium tetraphenylborate (Na[B(C₆H₅)₄]). The low solubility of KTPB in water drives the reaction to completion, resulting in the formation of a white precipitate.[1][2]

The underlying reaction is a simple ion exchange: K⁺(aq) + [B(C₆H₅)₄]⁻(aq) → K--INVALID-LINK--

// Node colors reactant_color = "#4285F4"; product_color = "#34A853"; text_color = "#FFFFFF";

// Reactants K_ion [label="Potassium Ion (K⁺) \n (from soluble K salt, e.g., KCl)", fillcolor=reactant_color, fontcolor=text_color]; NaTPB [label="Sodium Tetraphenylborate \n (NaB(Ph)₄) \n (Aqueous Solution)", fillcolor=reactant_color, fontcolor=text_color];

// Intermediate/Process reaction [label="Aqueous Precipitation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products KTPB [label="this compound \n (K[B(C₆H₅)₄]) \n (White Precipitate)", fillcolor=product_color, fontcolor=text_color]; Na_ion [label="Sodium Ion (Na⁺) \n (Remains in solution)", fillcolor=product_color, fontcolor=text_color];

// Edges K_ion -> reaction; NaTPB -> reaction; reaction -> KTPB [label="Forms Solid"]; reaction -> Na_ion [label="Byproduct"]; } /dot

Experimental Protocol: Precipitation Synthesis

This protocol details the laboratory-scale synthesis of this compound.

-

Preparation of Reagents:

-

Prepare a solution of a soluble potassium salt (e.g., 0.1 M potassium chloride) in deionized water.

-

Prepare a solution of sodium tetraphenylborate (e.g., 0.1 M) in deionized water. The solution may appear slightly cloudy; if so, it can be clarified by adding a few drops of dilute sodium hydroxide (B78521) solution and filtering.[5]

-

-

Precipitation:

-

In a beaker, take a known volume of the potassium chloride solution.

-

While stirring continuously, slowly add a stoichiometric equivalent or a slight excess of the sodium tetraphenylborate solution.

-

A voluminous white precipitate of this compound will form immediately.[2]

-

-

Isolation and Purification:

-

Allow the mixture to stand for a period (e.g., 10-15 minutes) to ensure complete precipitation.[6]

-

Isolate the precipitate by vacuum filtration using a Buchner funnel or a filter crucible.

-

Wash the collected precipitate several times with small portions of cold deionized water to remove any soluble impurities, such as sodium chloride.

-

Finally, wash the precipitate with a suitable organic solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

-

Drying:

-

Dry the purified this compound in an oven at a moderate temperature (e.g., 120°C) until a constant weight is achieved.[6] The high melting point of KTPB allows for efficient drying at this temperature.

-

Characterization and Physical Properties

This compound is a stable, white to off-white crystalline solid. Its identity and purity are confirmed through various analytical techniques. The crystal structure reveals that the potassium ion is coordinated with the delocalized π-bonds of the phenyl rings from adjacent tetraphenylborate anions.[4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₂₀BK | [1] |

| Molar Mass | 358.32 g/mol | [7] |

| Appearance | White to cream crystalline solid/powder | [8] |

| Melting Point | >300 °C | [9] |

| Solubility in Water | 1.8 × 10⁻⁴ g/L (very low) | [1] |

| Solubility in Organic Solvents | Soluble in acetone and other organic solvents | [1][4] |

| pKsp | 7.66 | [10] |

Spectroscopic Characterization

1. Infrared (IR) Spectroscopy: The IR spectrum of KTPB is dominated by the vibrations of the tetraphenylborate anion. The alkali metal cation has a minimal effect on the spectrum. Key features include:

-

C-H stretching vibrations of the aromatic rings, typically observed above 3000 cm⁻¹.

-

C=C stretching vibrations within the phenyl rings, appearing in the 1400-1600 cm⁻¹ region.

-

B-C stretching and other phenyl ring vibrations. IR spectroscopy is particularly useful to confirm the absence of water and other impurities and to verify the integrity of the tetraphenylborate structure.[11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the phenyl protons. Due to the symmetry of the tetraphenylborate anion, these protons typically appear as multiplets in the aromatic region (approx. 7.0-7.5 ppm).

-

¹³C NMR: The carbon spectrum will show distinct signals for the different carbon environments within the phenyl rings.

-

¹¹B NMR: The boron-11 (B1246496) NMR spectrum provides direct information about the boron center and is a powerful tool for confirming the structure. A single resonance is expected, confirming the tetrahedral boron environment.

3. UV-Vis Spectroscopy: When dissolved in a suitable organic solvent like acetonitrile, the tetraphenylborate ion exhibits characteristic absorption maxima in the ultraviolet region. These peaks are found at approximately 266 nm and 274 nm, with molar absorptivities of 3225 and 2100 L·mol⁻¹·cm⁻¹, respectively.[12] This property can be used for the spectrophotometric determination of the tetraphenylborate ion concentration.[12][13]

Applications in Research and Development

The primary application of this compound stems from its insolubility, making it an excellent reagent for the gravimetric and turbidimetric analysis of potassium.[2][14]

Gravimetric Determination of Potassium

This method is a classic and reliable technique for accurately measuring potassium concentration in a sample.[6] The workflow involves precipitating potassium ions from a solution using an excess of sodium tetraphenylborate, followed by isolating, drying, and weighing the resulting KTPB precipitate.

// Node colors step_color = "#4285F4"; process_color = "#FBBC05"; result_color = "#34A853"; text_color = "#FFFFFF"; dark_text = "#202124";

// Workflow Steps start [label="Sample Solution \n containing K⁺ ions", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor=dark_text]; step1 [label="Adjust pH & Remove \n Interfering Ions (e.g., NH₄⁺)", fillcolor=step_color, fontcolor=text_color]; step2 [label="Add Excess Sodium \n Tetraphenylborate Solution", fillcolor=step_color, fontcolor=text_color]; precip [label="Formation of KTPB \n White Precipitate", shape=cylinder, style=filled, fillcolor=process_color, fontcolor=dark_text]; step3 [label="Digest Precipitate \n (Allow to stand)", fillcolor=step_color, fontcolor=text_color]; step4 [label="Filter, Wash with \n Water & Acetone", fillcolor=step_color, fontcolor=text_color]; step5 [label="Dry to Constant Weight \n (at 120°C)", fillcolor=step_color, fontcolor=text_color]; weigh [label="Weigh Precipitate", shape=invhouse, style=filled, fillcolor=process_color, fontcolor=dark_text]; calc [label="Calculate Original \n K⁺ Concentration", shape=ellipse, style=filled, fillcolor=result_color, fontcolor=text_color];

// Edges start -> step1 -> step2 -> precip -> step3 -> step4 -> step5 -> weigh -> calc; } /dot

Detailed Protocol: Gravimetric Analysis

-

Sample Preparation: Prepare an aqueous solution of the sample containing potassium. If ammonium (B1175870) ions are present, they must be removed as they also form a precipitate with tetraphenylborate.[4] This can be achieved by adding formaldehyde (B43269) in an alkaline medium.[6]

-

Precipitation: To the clear sample solution, add an excess of a standardized sodium tetraphenylborate solution dropwise while stirring.[15]

-

Digestion: Allow the precipitate to stand for at least 10 minutes to ensure complete precipitation and to allow the particles to grow, which facilitates filtration.[6]

-

Filtration and Washing: Filter the precipitate through a pre-weighed filter crucible (porosity 5-20 microns).[6] Wash the precipitate first with a dilute wash liquid (containing a small amount of STPB) and then with cold deionized water to remove soluble salts.[5][6]

-

Drying and Weighing: Dry the crucible and precipitate in an oven at 120°C to a constant weight.[6]

-

Calculation: The weight of the potassium can be calculated from the weight of the KTPB precipitate using the gravimetric factor (K / K[B(C₆H₅)₄]), which is approximately 0.1091.

Other Applications

-

Pharmaceutical Analysis: Used for the determination of organic bases in pharmaceutical preparations.[16]

-

Ion-Selective Electrodes: Employed in the construction of potassium-selective electrodes, where it acts as an ionophore to enhance sensitivity and selectivity.[8]

-

Environmental Remediation: Proposed as a tool for cleaning up radioactive waste sites by precipitating and immobilizing radiocesium (¹³⁷Cs⁺), which behaves similarly to potassium.[4]

-

Soil Science: Used to measure the quantities and fluxes of exchangeable potassium and ammonium ions to evaluate soil fertility.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdn.hach.com [cdn.hach.com]

- 3. This compound | 3244-41-5 | Benchchem [benchchem.com]

- 4. This compound – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 5. eusalt.com [eusalt.com]

- 6. scribd.com [scribd.com]

- 7. This compound | C24H20B.K | CID 23665558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. This compound | CAS#:3244-41-5 | Chemsrc [chemsrc.com]

- 10. This compound CAS#: [m.chemicalbook.com]

- 11. Investigation of alkali metal and ammonium tetraphenylborates by infrared spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. datapdf.com [datapdf.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ie.hach.com [ie.hach.com]

- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Potassium Tetraphenylborate (C24H20BK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetraphenylborate (B1193919), with the chemical formula C24H20BK, is a salt composed of a potassium cation (K+) and a tetraphenylborate anion ([B(C6H5)4]-). It is a white crystalline solid that is notable for its exceptionally low solubility in water, a rare characteristic for a potassium salt.[1][2] This property is the foundation for its primary application in analytical chemistry as a highly effective precipitating agent for the quantitative determination of potassium ions.[2] Beyond its use in analytical chemistry, potassium tetraphenylborate also finds applications in the preparation of ion-selective electrodes, the extraction of specific cations from environmental samples, and in the remediation of radioactive waste.[1][3] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is a stable compound with a high melting point. Its defining characteristic is its insolubility in aqueous solutions, while it exhibits good solubility in several organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C24H20BK | [2] |

| Molar Mass | 358.33 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | >300 °C | [4] |

| Solubility in Water | 1.8 x 10⁻⁴ g/L (at 25 °C) | [2] |

| Solubility Product (Ksp) | 5.03 x 10⁻⁸ M² (at 25 °C) | [6] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mol/dm³) | Reference(s) |

| Water | 25 | 5.02 x 10⁻⁶ | [2] |

| Acetone | 25 | 0.171 | [3] |

| Acetone | 28 | 0.117 | [3] |

| Acetone | 50 | 0.144 | [3] |

| Acetonitrile | 25 | 0.0137 | [3] |

| Dimethylformamide (DMF) | 25 | Soluble | [7] |

| Dimethyl sulfoxide (B87167) (DMSO) - Water (20% DMSO) | 25 | 6.9 x 10⁻⁴ | [3] |

| Dimethyl sulfoxide (DMSO) - Water (40% DMSO) | 25 | 2.18 x 10⁻³ | [3] |

| Dimethyl sulfoxide (DMSO) - Water (60% DMSO) | 25 | 2.08 x 10⁻² | [3] |

Synthesis of this compound

This compound can be synthesized through two primary methods: the reaction of sodium tetraphenylborate with a potassium salt and via a Grignard reagent.

Experimental Protocol 1: Synthesis from Sodium Tetraphenylborate and Potassium Chloride

This is the most common and straightforward method for preparing this compound.

Materials:

-

Sodium tetraphenylborate (NaB(C6H5)4)

-

Potassium chloride (KCl)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or vacuum desiccator

Procedure:

-

Prepare a solution of sodium tetraphenylborate by dissolving 10.27 g (0.03 moles) in 250 mL of distilled water.[1]

-

In a separate beaker, prepare a solution of potassium chloride by dissolving 2.36 g (0.032 moles) in 100 mL of distilled water.[1]

-

While stirring, slowly add the potassium chloride solution to the sodium tetraphenylborate solution. A white precipitate of this compound will form immediately.[1]

-

Continue stirring the mixture for 10-15 minutes to ensure complete precipitation.

-

Filter the precipitate using a Büchner funnel and wash it several times with distilled water to remove any soluble impurities.

-

Dry the collected this compound precipitate in an oven at 60°C or under vacuum to a constant weight.[1] The expected yield is approximately 10.20 g (0.028 moles).[1]

References

- 1. This compound – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. osti.gov [osti.gov]

- 7. datapdf.com [datapdf.com]

The Solubility of Potassium Tetraphenylborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium tetraphenylborate (B1193919) (K[B(C₆H₅)₄]) in various organic solvents. This information is critical for a range of applications, including chemical synthesis, analytical chemistry, and pharmaceutical development, where potassium tetraphenylborate is utilized as a precipitating agent, a reference electrolyte, or in the formulation of active pharmaceutical ingredients.[1][2]

Core Principles

This compound is a salt characterized by its large, non-coordinating tetraphenylborate anion. This structural feature results in its notably low solubility in water (approximately 1.8 x 10⁻⁴ g/L) but significantly higher solubility in many organic solvents.[3] The dissolution process in organic media is governed by the interactions between the solvent molecules and the potassium cation and the large, lipophilic tetraphenylborate anion. The nature of the organic solvent, including its polarity, dielectric constant, and ability to form hydrogen bonds, plays a crucial role in determining the extent of solubility.

Quantitative Solubility Data

The following tables summarize the quantitative solubility of this compound in several common organic solvents at various temperatures. The data has been compiled from peer-reviewed literature and provides a valuable resource for selecting appropriate solvent systems.

Table 1: Solubility of this compound in Acetone

| Temperature (K) | Solubility (mol/dm³) |

| 273.15 | 0.196 |

| 298.15 | 0.171 |

| 301 | 0.117* |

| 323.15 | 0.144 |

*Value considered doubtful in the original source.[4] Data sourced from the IUPAC-NIST Solubility Data Series.[4]

Table 2: Solubility of this compound in Acetonitrile at 298 K

| Solubility (mol/dm³) |

| 0.0769 |

Data sourced from the IUPAC-NIST Solubility Data Series.[4]

Table 3: Solubility of this compound in N,N-Dimethylformamide (DMF) at 298 K

| Solubility Product (pKs) |

| 6.7 |

The solubility product (Ks) is a measure of the concentration of the dissolved ions in a saturated solution.[4] Data sourced from the IUPAC-NIST Solubility Data Series.[4]

Experimental Protocols

The determination of the solubility of this compound in organic solvents can be performed using several established methods. The two most common and reliable methods are the Isothermal Saturation Method followed by gravimetric or spectrophotometric analysis.

Isothermal Saturation Method

This is a fundamental and widely used technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.

Methodology:

-

Sample Preparation: An excess amount of finely powdered this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel. The use of a high-purity, anhydrous solvent is crucial for accurate results.

-

Equilibration: The suspension is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, precisely controlled temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and temperature and should be determined experimentally by taking measurements at different time intervals until a constant concentration is observed.[5]

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is then carefully withdrawn using a syringe fitted with a fine filter (e.g., a 0.2 µm PTFE filter) to prevent any solid particles from being transferred. This step must be performed while maintaining the constant temperature of the experiment.

-

Analysis: The concentration of this compound in the clear, saturated solution is then determined using one of the analytical techniques described below.

Analytical Techniques for Concentration Determination

a) Gravimetric Analysis (Evaporation and Weighing)

This method is straightforward and relies on the non-volatile nature of this compound.

Methodology:

-

A precisely measured volume or weight of the filtered, saturated solution is transferred to a pre-weighed container.

-

The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the salt) until a constant weight of the dried residue is obtained.[4]

-

The weight of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight.

-

The solubility can then be calculated and expressed in various units (e.g., g/100 mL, mol/L).

b) UV-Vis Spectrophotometry

This technique is based on the strong ultraviolet absorbance of the tetraphenylborate anion and is particularly useful for determining low concentrations.[6]

Methodology:

-

Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax), which is typically around 266 nm for the tetraphenylborate ion.[6] A calibration curve of absorbance versus concentration is then plotted.

-

Sample Measurement: The filtered, saturated solution is diluted with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

The absorbance of the diluted sample is measured at the same λmax.

-

The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of this compound solubility using the isothermal saturation method followed by UV-Vis spectrophotometric analysis.

References

An In-depth Technical Guide to the Solubility Product Constant of Potassium Tetraphenylborate

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of potassium tetraphenylborate (B1193919) (KTPB), a compound of significant interest in analytical chemistry, materials science, and drug development due to its low solubility in aqueous solutions. This document is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies for Ksp determination, and visual representations of these protocols.

Introduction

Potassium tetraphenylborate (KB(C₆H₅)₄) is a salt notable for being a rare example of a water-insoluble potassium compound.[1] Its low solubility forms the basis for various analytical methods for the determination of potassium ions.[1] The solubility product constant (Ksp) is a critical parameter that quantitatively describes the equilibrium between the solid KTPB and its constituent ions, K⁺ and B(C₆H₅)₄⁻, in a saturated solution. Understanding the Ksp and the factors that influence it is essential for applications ranging from gravimetric and titrimetric analysis to its use as a precipitating agent in various chemical processes.[2][3]

Quantitative Solubility Data

The solubility of this compound is influenced by temperature and the solvent system. The following tables summarize the reported solubility and solubility product constants under various conditions.

Table 1: Solubility and Solubility Product Constant (Ksp) of this compound in Aqueous Solutions

| Parameter | Value | Temperature (°C) | Notes | Reference(s) |

| Solubility | 1.8 x 10⁻⁴ M | Not Specified | In water. | [2] |

| Solubility | 1.8 x 10⁻⁴ g/L | 25 | In water. | [1] |

| Ksp | 5.03 x 10⁻⁸ M² | 25 | In salt solution. | [4] |

| Ksp | 1.6 x 10⁻⁸ M² | Not Specified | In water. | [5] |

| pKsp | 7.66 | Not Specified | [6] |

Table 2: Temperature Dependence of the Ksp of this compound

An empirical equation has been derived to describe the relationship between the Ksp of KTPB and temperature in Celsius (T) over the range of 25 to 65 °C.[4]

Ksp = 7.81 x 10⁻⁹ * e^(0.06308 * T) [4]

Where T is the temperature in degrees Celsius.

This equation highlights a significant increase in solubility with rising temperature.

Table 3: Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes | Reference(s) |

| Water | Very low | 1.8 x 10⁻⁴ M | [2] |

| Acetone | Soluble | Much higher than in water. | [2] |

| Other Organic Solvents | Soluble | Including lipids. | [2][7] |

Experimental Protocols for Ksp Determination

Several analytical methods can be employed to determine the solubility product constant of this compound. The following sections provide detailed methodologies for the most common techniques.

Gravimetric Method

This method relies on the direct measurement of the mass of the this compound precipitate.

Experimental Protocol:

-

Precipitation: A known volume of a standard potassium chloride (KCl) solution is placed in a beaker. A solution of sodium tetraphenylborate (NaTPB) is added in excess to ensure complete precipitation of KTPB. The precipitation is typically carried out in a slightly alkaline medium.[8][9]

-

Digestion: The suspension is gently heated (digested) to encourage the formation of larger, more easily filterable crystals.

-

Filtration: The precipitate is collected by vacuum filtration using a pre-weighed sintered glass crucible.[8]

-

Washing: The precipitate is washed with a cold, saturated solution of this compound to remove any soluble impurities without dissolving the precipitate. This is followed by a wash with a small amount of cold deionized water.[10]

-

Drying: The crucible containing the precipitate is dried in an oven at a constant temperature (e.g., 120°C) until a constant weight is achieved.[8]

-

Calculation: The mass of the dried KTPB precipitate is used to calculate the molar solubility (s), from which the Ksp can be determined using the formula: Ksp = s².

Volumetric (Titrimetric) Method

This indirect method involves the titration of the tetraphenylborate ion after precipitation and redissolution.

Experimental Protocol:

-

Precipitation and Filtration: this compound is precipitated and filtered as described in the gravimetric method.

-

Redissolution: The precipitate is dissolved in a suitable organic solvent, such as acetone.[10]

-

Reaction with Mercury(II) Chloride: The dissolved tetraphenylborate reacts with mercury(II) chloride in a buffered solution, liberating hydrochloric acid (HCl) according to the following reaction: K[B(C₆H₅)₄] + 4 HgCl₂ + 3 H₂O → 4 C₆H₅HgCl + KCl + H₃BO₃ + 3 HCl[10]

-

Titration: The liberated HCl is then titrated with a standardized solution of sodium hydroxide (B78521) (NaOH) using a suitable indicator (e.g., methyl red) to determine the endpoint.[10]

-

Calculation: The amount of NaOH used in the titration is stoichiometrically related to the amount of tetraphenylborate, and thus to the amount of potassium in the original sample. This allows for the calculation of the molar solubility and the Ksp.

Spectrophotometric Method

This method is based on the strong ultraviolet (UV) absorbance of the tetraphenylborate anion.

Experimental Protocol:

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared by adding an excess of the solid to deionized water (or another solvent) and allowing it to equilibrate at a constant temperature.

-

Filtration and Dilution: The saturated solution is carefully filtered to remove any undissolved solid. A precise volume of the clear filtrate is then diluted with a suitable solvent, such as an acetonitrile-water mixture, to bring the absorbance into the optimal range for measurement.[11][12]

-

Spectrophotometric Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for the tetraphenylborate ion, which is typically around 266 nm or 274 nm.[11]

-

Calculation: The concentration of the tetraphenylborate ion in the diluted solution is determined using a calibration curve prepared from standard solutions of sodium tetraphenylborate. The concentration of the saturated solution is then calculated, which corresponds to the molar solubility (s). The Ksp is then calculated as s².

Potentiometric Titration

This technique involves monitoring the change in electrical potential of a solution as a titrant is added.

Experimental Protocol:

-

Titration Setup: A known volume of the potassium-containing solution is placed in a titration vessel equipped with a potassium ion-selective electrode (ISE) and a reference electrode.[13]

-

Titration: A standard solution of sodium tetraphenylborate is slowly added to the potassium solution with constant stirring.[13]

-

Endpoint Detection: The potential is monitored throughout the titration. The equivalence point, where all the potassium ions have been precipitated, is identified by a sharp change in the measured potential.[13]

-

Calculation: The volume of the NaTPB solution used to reach the equivalence point is used to calculate the concentration of potassium in the original sample, from which the molar solubility and Ksp can be determined.

Applications and Significance

The low solubility of this compound is exploited in several applications:

-

Analytical Chemistry: It is a primary reagent for the gravimetric, titrimetric, and turbidimetric determination of potassium.[1][14]

-

Soil Science: Sodium tetraphenylborate is used as an extractant to measure the availability of potassium in soils.[15]

-

Nuclear Waste Remediation: It has been proposed for the selective precipitation and removal of radioactive cesium-137 (B1233774) from nuclear waste streams, as cesium tetraphenylborate is also highly insoluble.[2]

-

Drug Development: The tetraphenylborate anion can be used to precipitate and isolate cationic drug molecules, and understanding its solubility characteristics is crucial for developing such purification methods. It is also used as an active pharmaceutical intermediate.[7]

Conclusion

The solubility product constant of this compound is a fundamental physicochemical property with significant implications for various scientific and industrial applications. This guide has provided a detailed compilation of quantitative solubility data and a thorough description of the experimental protocols used for its determination. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals working in fields where the precise control and understanding of potassium ion concentration are critical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 3. datapdf.com [datapdf.com]

- 4. osti.gov [osti.gov]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. scribd.com [scribd.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. scribd.com [scribd.com]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. eusalt.com [eusalt.com]

- 11. scribd.com [scribd.com]

- 12. datapdf.com [datapdf.com]

- 13. researchgate.net [researchgate.net]

- 14. cdn.hach.com [cdn.hach.com]

- 15. researchgate.net [researchgate.net]

In-depth Technical Guide on the Thermal Stability of Potassium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of potassium tetraphenylborate (B1193919) (K[B(C₆H₅)₄]), a reagent of significant interest in analytical chemistry and pharmaceutical sciences. This document details the compound's decomposition behavior under thermal stress, supported by quantitative data from thermal analysis techniques, and outlines relevant experimental protocols.

Executive Summary

Potassium tetraphenylborate is a white crystalline solid with a high melting point, generally reported to be above 300°C. It is considered thermally stable under standard laboratory and storage conditions. Thermal analysis reveals that significant decomposition begins at temperatures well above typical application scenarios. The decomposition process occurs in distinct stages at elevated temperatures, leading to the formation of various gaseous organic products and a final inorganic residue. Understanding these thermal properties is crucial for ensuring the reagent's integrity, for safety in handling and storage, and for interpreting data from thermally intensive analytical methods.

Thermal Stability and Decomposition Data

The thermal stability of this compound has been investigated using key thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and thermal events as a function of temperature.

General Stability

Under recommended storage conditions—in a cool, dry, and well-ventilated place in a tightly sealed container—this compound is chemically stable.[1][2] Early studies by Wendlandt indicated that the compound is stable up to 265°C.[3] At very high temperatures, in the range of 715-825°C, the final decomposition product is believed to be potassium metaborate (B1245444) (KBO₂).[3]

Quantitative Thermal Analysis Data

While specific TGA and DSC curves are not widely available in public literature, studies on the thermal decomposition of alkali metal tetraphenylborates provide a framework for understanding their stability. The decomposition temperature is influenced by the alkali metal cation.[1][2]

A key study by Adamczyk-Szabela et al. (2006) utilized a derivatograph and a thermoanalyser coupled with a mass spectrometer to investigate the thermal decomposition of this compound.[1][2] This work confirmed that the decomposition process results in the evolution of gaseous products.[1][2]

Table 1: Summary of Thermal Properties of this compound

| Property | Value | Method | Reference |

| Melting Point | >300 °C | Not specified | [1] |

| Onset of Decomposition | Stable up to 265 °C | Thermolysis | [3] |

| Final Residue (at 715-825 °C) | Potassium Metaborate (KBO₂) | Thermolysis | [3] |

Note: This table will be updated as more specific quantitative data from TGA/DSC analyses become available.

Experimental Protocols

The following sections describe generalized experimental methodologies for the thermal analysis of this compound, based on standard practices for solid chemical reagents.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound and identify the temperature ranges of decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 900-1000°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The instrument records the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition and the percentage of mass loss for each decomposition step. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, solid-solid phase transitions, and the enthalpy changes associated with decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Experimental Conditions:

-

Atmosphere: A purge gas (e.g., nitrogen) is passed through the DSC cell at a constant flow rate.

-

Temperature Program: The sample and reference are heated from ambient temperature to a temperature beyond the final decomposition event (e.g., 500-600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The DSC instrument measures the difference in heat flow between the sample and the reference. The resulting thermogram is analyzed for endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition), providing information on the temperatures and enthalpies of these transitions.

Evolved Gas Analysis (EGA) by TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Instrumentation: A thermogravimetric analyzer is coupled to a mass spectrometer via a heated transfer line.

-

Experimental Conditions: The TGA is run under conditions similar to those described in section 3.1.

-

Data Collection: As the sample is heated in the TGA and decomposes, the evolved gases are continuously transferred to the mass spectrometer. The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the decomposition products in real-time.

-

Data Analysis: The mass spectra are correlated with the temperature and mass loss data from the TGA. The fragmentation patterns in the mass spectra are used to identify the evolved gaseous species.

Signaling Pathways and Experimental Workflows

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical reagent like this compound.

Caption: Workflow for Thermal Stability Assessment.

Putative Thermal Decomposition Pathway

Based on the structure of this compound, a simplified, putative decomposition pathway can be proposed. The initial step likely involves the cleavage of boron-carbon bonds, leading to the formation of various hydrocarbon fragments.

Caption: Putative Thermal Decomposition Pathway.

Conclusion

This compound is a thermally robust reagent, stable well beyond the temperature ranges of most of its common applications. Significant decomposition only occurs at elevated temperatures, proceeding through the evolution of gaseous organic compounds to leave a stable inorganic residue. For applications requiring high thermal stress, it is recommended that users perform their own thermal analysis under their specific experimental conditions to ensure data integrity and safety.

References

The Advent of a Versatile Reagent: A Technical Guide to the Discovery and History of Tetraphenylboron

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core applications of tetraphenylboron, a reagent that has significantly impacted analytical and synthetic chemistry. From its initial synthesis to its modern-day applications, this document provides a comprehensive overview, including detailed experimental protocols, quantitative data, and visual representations of key processes.

Discovery and Historical Development

The story of tetraphenylboron begins in the mid-20th century, a period of significant advancement in organometallic chemistry. The German chemist Georg Wittig, who would later be awarded the Nobel Prize in Chemistry in 1979 for his work on the Wittig reaction, was a pivotal figure in the development of this novel reagent.[1]

In 1949, Wittig and his colleagues first prepared tetraphenylboron compounds.[1] Their seminal work, published in 1951 in Justus Liebigs Annalen der Chemie, laid the foundation for the synthesis and characterization of these new organoboron salts. While the full text of this original publication is not readily accessible, a subsequent patent filed by Wittig provides valuable insight into the early synthetic methods. This initial work was driven by the desire to create complex salts and explore their properties.

It was quickly recognized that the sodium salt, sodium tetraphenylboron (Na[B(C₆H₅)₄]), possessed a particularly useful characteristic: its high solubility in water contrasted sharply with the poor solubility of the corresponding salts of certain monovalent cations. This observation paved the way for its primary application as a selective precipitating agent, most notably for potassium ions (K⁺).[2][3] Prior to the introduction of tetraphenylboron, the gravimetric analysis of potassium was often cumbersome and lacked precision. The introduction of this new reagent offered a more elegant and accurate method.

Over the following decades, the use of sodium tetraphenylboron expanded beyond potassium determination to include the precipitation of other large monovalent cations such as ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺).[2] Its application also broadened from analytical chemistry to synthetic organic and organometallic chemistry, where the tetraphenylborate (B1193919) anion serves as a bulky, non-coordinating counterion to stabilize reactive cationic species.

Synthesis of Sodium Tetraphenylboron

Several methods for the synthesis of sodium tetraphenylboron have been developed since its discovery. The original approach by Wittig involved a Grignard reaction, which has been refined over the years. Modern methods often boast high yields and improved safety profiles.

Wittig's Patented Synthesis (Grignard-based Method)

This method, detailed in a patent by Georg Wittig, utilizes the reaction of a phenylmagnesium halide with a boron trihalide.[4]

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene (B47551) in anhydrous diethyl ether.

-

Reaction with Boron Trihalide: To the freshly prepared Grignard reagent, slowly add a solution of boron trifluoride etherate (BF₃·O(C₂H₅)₂) in anhydrous diethyl ether while stirring and maintaining a gentle reflux. A 4:1 molar ratio of phenylmagnesium bromide to boron trifluoride etherate is typically used.

-

Work-up: After the addition is complete, continue to stir the reaction mixture at reflux for a specified period. Subsequently, evaporate the ether to obtain the reaction residue.

-

Isolation of Sodium Tetraphenylboron: Dissolve the residue in water. The heat of dissolution will cause the water to warm significantly. After cooling, remove any insoluble material by filtration.

-

Precipitation: Saturate the clear aqueous solution with sodium chloride. This will cause the precipitation of a thick, white solid, which is sodium tetraphenylboron.

-

Purification: Filter the precipitate, wash it with cold water, and dry it under vacuum. For further purification, the crude product can be extracted with dry acetone (B3395972), followed by removal of the acetone to yield a hard cake of purified sodium tetraphenylboron.

A visual representation of this synthesis workflow is provided below.

Caption: Workflow for Wittig's Synthesis.

Modern High-Yield Synthesis

A more recent method, adapted from the literature, provides a high yield of sodium tetraphenylborate.[5]

Experimental Protocol:

-

Reaction Setup: In an oven-dried, sealed tube under an argon atmosphere, combine sodium tetrafluoroborate (B81430) (NaBF₄) and magnesium turnings.

-

Initiation: Add anhydrous tetrahydrofuran (B95107) (THF) and a small amount of 1,2-dibromoethane (B42909) to the mixture and stir briefly.

-

Aryl Halide Addition: Add 4-bromotoluene (B49008) (as a representative aryl halide) in one portion at 0 °C. An exothermic reaction will commence.

-

Reaction Completion: After the initial exotherm subsides, stir the resulting suspension at room temperature for 12 hours.

-

Hydrolysis and Extraction: Add the reaction mixture to an aqueous solution of sodium carbonate and stir for 30 minutes. Extract the aqueous layer with acetonitrile.

-

Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the crude residue by precipitation from a mixture of diethyl ether and hexane (B92381) to afford the product as a white powder. This method has been reported to achieve a yield of up to 96%.[5]

Quantitative Data

The utility of sodium tetraphenylboron as a precipitating agent is fundamentally linked to the low solubility of the resulting tetraphenylborate salts of large monovalent cations. The following table summarizes the solubility product constants (Ksp) for several key tetraphenylborate salts.

| Cation | Salt | Ksp at 25 °C (M²) | pKsp | Reference(s) |

| Sodium (Na⁺) | Sodium Tetraphenylborate (NaTPB) | 0.62 | - | [6] |

| Potassium (K⁺) | Potassium Tetraphenylborate (KTPB) | 5.03 x 10⁻⁸ | 7.66 | [6][7] |

| Cesium (Cs⁺) | Cesium Tetraphenylborate (CsTPB) | 1.03 x 10⁻¹⁰ | - | [6] |

Note: The solubility of this compound in water is approximately 1.8 x 10⁻⁴ g/L.[2]

Application in Analytical Chemistry: Gravimetric Determination of Potassium

The most prominent historical and ongoing application of sodium tetraphenylboron is in the quantitative analysis of potassium. The low solubility of this compound allows for its precipitation and subsequent gravimetric determination.

Experimental Protocol for Gravimetric Analysis of Potassium:

-

Sample Preparation: Prepare an aqueous solution of the sample containing potassium ions. Adjust the pH of the solution to be slightly acidic or neutral.

-

Precipitation: While stirring, slowly add a freshly prepared aqueous solution of sodium tetraphenylboron to the sample solution. A white precipitate of this compound will form.

-

Digestion: Allow the precipitate to digest, typically by letting it stand for a period of time, to ensure complete precipitation and to obtain larger, more easily filterable crystals.

-

Filtration: Filter the precipitate through a pre-weighed sintered glass crucible.

-

Washing: Wash the precipitate with small portions of cold deionized water to remove any soluble impurities.

-

Drying: Dry the crucible containing the precipitate to a constant weight in an oven at a suitable temperature (e.g., 110-120 °C).

-

Calculation: From the weight of the dried precipitate, calculate the amount of potassium in the original sample using the stoichiometric relationship between potassium and this compound.

The logical flow of this analytical procedure is illustrated in the following diagram.

Caption: Gravimetric Analysis Workflow.

Other Applications

Beyond its use in gravimetric analysis, sodium tetraphenylboron has found applications in other areas of chemistry:

-

Organic Synthesis: The tetraphenylborate anion is a useful, non-coordinating counterion for the isolation and stabilization of reactive organic cations.[8]

-

Organometallic Chemistry: It is employed in the synthesis of organometallic complexes where a bulky, non-interfering anion is required.

-

Ion-Selective Electrodes: The selective precipitation of certain cations with tetraphenylborate is a principle used in the design of some ion-selective electrodes.

Conclusion

From its initial synthesis by Georg Wittig and his collaborators, tetraphenylboron has evolved from a chemical curiosity to an indispensable reagent in both analytical and synthetic chemistry. Its unique property of forming highly insoluble salts with large monovalent cations, particularly potassium, revolutionized the quantitative analysis of these ions. The continued development of synthetic methodologies and the expansion of its applications underscore the enduring legacy of this remarkable organoboron compound in the chemical sciences.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. virtual-museum.soils.wisc.edu [virtual-museum.soils.wisc.edu]

- 3. Kalibor | 143-66-8 | Benchchem [benchchem.com]

- 4. US2853525A - Process of producing sodium tetraphenylboron - Google Patents [patents.google.com]

- 5. Sodium tetraphenylboron synthesis - chemicalbook [chemicalbook.com]

- 6. osti.gov [osti.gov]

- 7. This compound CAS#: [m.chemicalbook.com]

- 8. Sodium tetraphenylborate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Classification of Potassium Tetraphenylborate (K(B(C6H5)4)) as an Organopotassium Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of potassium tetraphenylborate (B1193919), K(B(C6H5)4), focusing on its classification as an organopotassium compound. This document details the structural basis for this classification, presents relevant physicochemical data, and outlines a standard experimental protocol for its synthesis.

Introduction: The Nature of Organopotassium Compounds

Organopotassium compounds are a class of organometallic compounds characterized by the presence of a carbon-potassium bond.[1] Due to the high electropositivity of potassium, this bond is highly polar, imparting significant carbanionic character to the carbon atom. This reactivity makes organopotassium compounds potent bases and nucleophiles in organic synthesis. While the classical definition requires a direct, covalent carbon-potassium bond, the classification also extends to compounds where significant ionic or dative bonding interactions exist between potassium and an organic moiety.

Classification of Potassium Tetraphenylborate

This compound, K(B(C6H5)4), is formally an ionic salt, composed of a potassium cation (K+) and a tetraphenylborate anion ([B(C6H5)4]-). However, in the solid state, it adopts a polymeric structure where the potassium cation interacts directly with the phenyl rings of the tetraphenylborate anions.[2] This interaction is not with a single carbon atom but rather with the delocalized π-electron system of the aromatic rings.[1] This K-π interaction is the primary justification for its classification as an organopotassium compound. A similar classification is applied to sodium tetraphenylborate, which is considered an organosodium compound due to the interactions between the sodium cation and the aryl groups in the solid state.

The crystal structure of this compound reveals that the potassium ion is coordinated with the π-bonds of four phenyl rings from adjacent tetraphenylborate molecules, creating a "π-cage" structure.[1] This coordination geometry, involving direct interaction between the metal center and carbon-containing ligands, is a hallmark of organometallic chemistry.

Logical Framework for Classification

The classification of K(B(C6H5)4) as an organopotassium compound can be understood through the following logical progression:

Caption: Logical workflow for the classification of K(B(C6H5)4).

Quantitative Data and Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C24H20BK | [2] |

| Molar Mass | 358.3249 g/mol | [2] |

| Appearance | Colorless/white crystalline solid | [2] |

| Melting Point | >300 °C | |

| Solubility in Water | 1.8 x 10-4 g/L | [2] |

| Solubility in Organic Solvents | Soluble | [2] |

| Crystal System | Orthorhombic | |

| Space Group | Pbca | |

| K-C Bond Distances | Multiple interactions with phenyl rings, specific distances detailed in crystallographic studies. | [2] |

| Coordination Geometry of K+ | Coordinated with four phenyl rings from adjacent anions. | [1] |

Experimental Protocols

Synthesis of this compound via Precipitation

This protocol describes a common laboratory-scale synthesis of this compound by the precipitation reaction between sodium tetraphenylborate and a potassium salt in an aqueous solution.

Materials:

-

Sodium tetraphenylborate (NaB(C6H5)4)

-

Potassium chloride (KCl)

-

Deionized water

-

Buchner funnel and filter paper

-

Beakers and magnetic stirrer

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.1 M aqueous solution of sodium tetraphenylborate.

-

Prepare a 0.1 M aqueous solution of potassium chloride.

-

-

Precipitation:

-

In a beaker, place the potassium chloride solution and stir gently with a magnetic stirrer.

-

Slowly add the sodium tetraphenylborate solution dropwise to the potassium chloride solution. A white precipitate of this compound will form immediately.[2]

-

Continue adding the sodium tetraphenylborate solution until no further precipitation is observed.

-

-

Isolation and Purification:

-

Allow the precipitate to settle, then collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with several portions of cold deionized water to remove any unreacted starting materials and sodium chloride byproduct.

-

Further wash the precipitate with a small amount of ethanol to aid in drying.

-

-

Drying:

-

Dry the collected this compound in a vacuum oven at a temperature below 100 °C to a constant weight.

-

Synthesis via Grignard Reagent

A more complex synthesis suitable for larger scales involves the reaction of a Grignard reagent with a boron-containing precursor, followed by salt metathesis with a potassium salt. A general outline based on related procedures is provided below.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Boron trifluoride etherate (BF3·OEt2) or potassium tetrafluoroborate (B81430) (KBF4)

-

A suitable potassium salt (e.g., potassium chloride)

-

Standard glassware for Grignard reactions (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried three-neck flask under an inert atmosphere, react magnesium turnings with bromobenzene in anhydrous diethyl ether or THF to form phenylmagnesium bromide.

-

-

Reaction with Boron Precursor:

-

Cool the Grignard reagent in an ice bath.

-

Slowly add a solution of boron trifluoride etherate or a suspension of potassium tetrafluoroborate in the same solvent to the Grignard reagent. This reaction forms the tetraphenylborate anion.

-

-

Work-up and Isolation:

-

After the reaction is complete, carefully quench the reaction mixture with an aqueous solution of a potassium salt (e.g., saturated KCl solution).

-

The resulting this compound, being insoluble in water, will precipitate.

-

The precipitate is then collected by filtration, washed with deionized water and an organic solvent (like diethyl ether), and dried under vacuum.

-

Conclusion

The classification of this compound as an organopotassium compound is well-supported by its solid-state structure, which features significant bonding interactions between the potassium cation and the π-electron systems of the phenyl rings. This places K(B(C6H5)4) at the interface of ionic and organometallic chemistry, making it a subject of interest for researchers in both fields. The data and protocols provided in this guide offer a foundational understanding for professionals working with this and related compounds.

References

An In-depth Technical Guide to the Basic Reaction of Potassium with Sodium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction between potassium ions and sodium tetraphenylborate (B1193919). The guide details the underlying chemical principles, presents quantitative data, outlines detailed experimental protocols, and illustrates relevant workflows and logical relationships. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this reaction in their analytical and research applications.

Core Principles of the Reaction

The reaction between potassium ions (K⁺) and sodium tetraphenylborate (Na[B(C₆H₅)₄]) is a classic precipitation reaction that forms the basis for the quantitative analysis of potassium. Sodium tetraphenylborate is a salt that is readily soluble in water, dissociating into sodium cations (Na⁺) and tetraphenylborate anions ([B(C₆H₅)₄]⁻). The tetraphenylborate anion reacts with potassium ions to form potassium tetraphenylborate (K[B(C₆H₅)₄]), a sparingly soluble white precipitate.[1][2][3]

The net ionic equation for this reaction is:

K⁺(aq) + [B(C₆H₅)₄]⁻(aq) → K--INVALID-LINK--

The low solubility of this compound in aqueous solutions is the key to its utility in analytical chemistry.[4] This property allows for the separation and quantification of potassium ions from a sample matrix. The reaction is highly specific for potassium and other large, singly charged cations such as ammonium (B1175870) (NH₄⁺), rubidium (Rb⁺), and cesium (Cs⁺).[5]

Quantitative Data

A summary of the key quantitative data for the reaction of potassium with sodium tetraphenylborate is presented in the tables below.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |

| Sodium Tetraphenylborate | NaB(C₆H₅)₄ | 342.22 | White crystalline solid | 47 g/100 mL |

| This compound | KB(C₆H₅)₄ | 358.33 | White precipitate | 1.8 x 10⁻⁴ g/L |

Table 2: Solubility Products and Thermodynamic Data

| Compound | Solubility Product (Ksp) at 25°C | Molar Solubility in Water (M) |

| This compound | 5.03 x 10⁻⁸ M²[2] | 1.8 x 10⁻⁴ M[5] |

Table 3: Spectroscopic Data for Sodium Tetraphenylborate

| Spectroscopic Method | Wavelength (λmax) | Notes |

| UV-Vis Absorption | ~254 nm | In aqueous solution, used for quantitative analysis of excess tetraphenylborate. |

Experimental Protocols

This section provides detailed methodologies for the gravimetric, volumetric, and turbidimetric determination of potassium using sodium tetraphenylborate.

Gravimetric Determination of Potassium

This method involves the precipitation of potassium as this compound, followed by the isolation, drying, and weighing of the precipitate.

Reagents:

-

Sodium Tetraphenylborate Solution (1% w/v): Dissolve 1 g of sodium tetraphenylborate in 100 mL of distilled water.

-

Wash Solution: Saturated solution of this compound in distilled water.

-

Hydrochloric Acid (HCl), concentrated.

Procedure:

-

Accurately weigh a sample containing potassium and dissolve it in a suitable volume of distilled water in a beaker.

-

Acidify the solution with a few drops of concentrated HCl.

-

Heat the solution gently to approximately 60-70°C.

-

Slowly add a slight excess of the 1% sodium tetraphenylborate solution while stirring continuously. A white precipitate of this compound will form.

-

Allow the mixture to cool to room temperature and then place it in an ice bath for at least 30 minutes to ensure complete precipitation.

-

Filter the precipitate through a pre-weighed sintered glass crucible of fine porosity.

-

Wash the precipitate several times with small portions of the cold wash solution.

-

Wash the precipitate with a small amount of cold distilled water to remove any remaining soluble salts.

-

Dry the crucible and precipitate in an oven at 110-120°C for 1-2 hours.

-

Cool the crucible in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculate the mass of potassium in the original sample based on the mass of the this compound precipitate.

Volumetric Determination of Potassium

This method involves the precipitation of potassium with a known excess of standard sodium tetraphenylborate solution, followed by the titration of the excess reagent.

Reagents:

-

Standard Sodium Tetraphenylborate Solution (e.g., 0.05 M).

-

Standard Quaternary Ammonium Salt (QAS) Solution (e.g., 0.05 M cetylpyridinium (B1207926) chloride).

-

Bromophenol Blue Indicator Solution.

-

Acetone.

Procedure:

-

Pipette a known volume of the potassium-containing sample solution into a flask.

-

Add a known excess volume of the standard sodium tetraphenylborate solution to precipitate the potassium.

-

Filter the precipitate through a dry filter paper.

-

Pipette a known volume of the clear filtrate into a titration flask.

-

Add a few drops of bromophenol blue indicator.

-

Titrate the excess sodium tetraphenylborate in the filtrate with the standard QAS solution until the color changes from blue to a persistent yellow-green endpoint.

-

Perform a blank titration with the same volume of the standard sodium tetraphenylborate solution.

-

Calculate the amount of sodium tetraphenylborate that reacted with the potassium, and subsequently, the concentration of potassium in the original sample.

Turbidimetric Determination of Potassium

This method is based on measuring the turbidity produced by the formation of the this compound precipitate. The turbidity is proportional to the potassium concentration.

Reagents:

-

Sodium Tetraphenylborate Reagent Solution.

-

Potassium Standard Solutions (for calibration).

-

Buffer Solution (to control pH).

Procedure:

-

Prepare a series of potassium standard solutions of known concentrations.

-

Pipette a fixed volume of each standard solution and the unknown sample solution into separate cuvettes.

-

Add the sodium tetraphenylborate reagent solution and the buffer solution to each cuvette.

-

Mix the solutions and allow them to stand for a fixed period (e.g., 5-10 minutes) for the turbidity to develop and stabilize.

-

Measure the absorbance (turbidity) of each solution at a suitable wavelength (e.g., 420 nm or 700 nm) using a spectrophotometer or turbidimeter.[6]

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding potassium concentrations.

-

Determine the potassium concentration of the unknown sample from the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The reaction of potassium with tetraphenylborate is a cornerstone of various analytical workflows. Below are Graphviz diagrams illustrating some of these processes.

Caption: Basic precipitation of this compound.

Caption: Workflow for gravimetric analysis of potassium.

Caption: Interferences and mitigation in potassium analysis.

Caption: Workflow for a potassium ion-selective electrode.

Applications in Research and Drug Development

The reaction of potassium with sodium tetraphenylborate has several important applications in research and drug development:

-

Quantitative Analysis of Potassium: This is the primary application, used for determining potassium content in various samples, including pharmaceutical formulations, biological fluids, and environmental samples.[7][8]

-

Ion-Selective Electrodes (ISEs): this compound is used in the fabrication of the PVC membrane of potassium-selective electrodes.[9] The lipophilic nature of the tetraphenylborate anion helps to create a stable membrane potential that is responsive to potassium ions.

-

Drug-Tetraphenylborate Complexation: The tetraphenylborate anion can form ion-pair complexes with cationic drug molecules. This property is utilized in the development of drug-selective electrodes and for studying drug-membrane interactions.

-

Precipitating Agent in Organic Synthesis: Sodium tetraphenylborate is used to precipitate and isolate large organic cations from reaction mixtures.

Conclusion

The reaction between potassium and sodium tetraphenylborate is a robust and reliable method for the selective precipitation and quantification of potassium. Its application extends from classical analytical techniques to the development of modern electrochemical sensors. A thorough understanding of the reaction's principles, quantitative aspects, and potential interferences is crucial for its successful implementation in research, quality control, and drug development. This guide provides a foundational resource for scientists and researchers working with this important chemical reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. Making, Testing, and Using Potassium Ion Selective Microelectrodes in Tissue Slices of Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fabrication of Mercury Ion Selective Electrode Based on a Porphyrin Derivative with Plasticized PVC Membrane | Scientific.Net [scientific.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optoelectronic Response to the Fluor Ion Bond on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxoborolan-2-yl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Gravimetric Determination of Potassium Using Sodium Tetraphenylborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the gravimetric determination of potassium using sodium tetraphenylborate (B1193919) as a precipitating agent. This method is based on the selective precipitation of potassium ions as potassium tetraphenylborate (K(C₆H₅)₄B), a stable, white, and sparingly soluble salt. The protocol outlines reagent preparation, a step-by-step experimental procedure, and methods for mitigating common interferences. This robust and accurate technique is suitable for the quantitative analysis of potassium in various samples, including those relevant to pharmaceutical and biological research.

Introduction

Potassium is a critical element in numerous biological and chemical processes, making its accurate quantification essential in fields ranging from soil science to drug development.[1] While instrumental methods like flame photometry and atomic absorption spectroscopy are common, gravimetric analysis offers a classic, reliable, and cost-effective alternative that does not require expensive instrumentation. The use of sodium tetraphenylborate as a precipitating agent for potassium was introduced in 1949 and has since become a well-established analytical method.[2] The reaction proceeds as follows:

K⁺ (aq) + NaB(C₆H₅)₄ (aq) → KB(C₆H₅)₄ (s) + Na⁺ (aq)

The resulting this compound precipitate is of high molecular weight, ensuring that a small amount of potassium yields a significant mass of precipitate, thereby enhancing the accuracy of the measurement.

Experimental Workflow

The following diagram illustrates the major steps involved in the gravimetric determination of potassium using sodium tetraphenylborate.

Caption: Workflow for the gravimetric analysis of potassium.

Experimental Protocol

This protocol details the procedure for the gravimetric determination of potassium.

Reagents and Materials

-